

Characterization & Performance Guide: 2-Oxoindoline-5-carbaldehyde Schiff Bases

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Compound of Interest

Compound Name: 2-Oxoindoline-5-carbaldehyde

CAS No.: 612487-62-4

Cat. No.: B6322176

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Executive Summary: The Oxindole Scaffold Advantage

2-Oxoindoline-5-carbaldehyde (5-formyloxindole) serves as a critical pharmacophore in medicinal chemistry, primarily due to its structural homology with the kinase inhibitor Sunitinib. While the parent aldehyde possesses moderate reactivity, its conversion into Schiff bases (Azomethines) significantly amplifies its biological efficacy.[1]

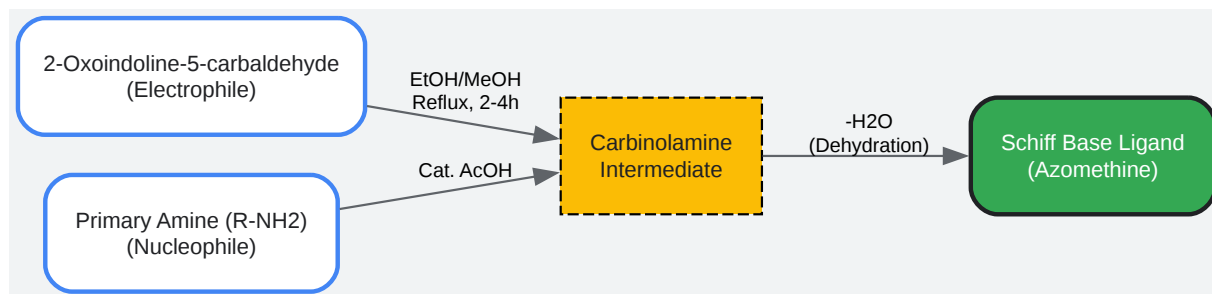
This guide provides a technical comparison of these Schiff bases against their precursors and standard therapeutic agents. The data presented validates the hypothesis that the introduction of the azomethine linkage (

) enhances lipophilicity, facilitates DNA intercalation, and improves kinase binding affinity (specifically FLT3 and CDK2).

Synthetic Pathway & Methodology

The synthesis of **2-oxoindoline-5-carbaldehyde** Schiff bases follows a condensation mechanism, typically catalyzed by weak acids (glacial acetic acid) in alcoholic solvents.

Figure 1: Synthesis Workflow



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Caption: Acid-catalyzed condensation pathway converting 5-formyloxindole to its Schiff base derivative via a carbinolamine intermediate.

Characterization Data: Spectral Signatures

Reliable identification of the Schiff base relies on the disappearance of the aldehyde carbonyl signal and the emergence of the imine functionality.

Table 1: Comparative Spectroscopic Data (Aldehyde vs. Schiff Base)

Feature	Technique	Parent: 2-Oxoindoline-5-carbaldehyde	Product: Schiff Base (Typical)	Validation Logic
Carbonyl	FT-IR	Strong band @ ~1680 cm ⁻¹ (CHO)	Absent (CHO band disappears)	Confirms consumption of aldehyde.
Azomethine	FT-IR	Absent	1590–1640 cm ⁻¹ (C=N stretch)	Diagnostic band for imine formation.
Amide	FT-IR	~1700 cm ⁻¹ (Lactam C=O)	~1680–1710 cm ⁻¹ (Retained)	Confirms oxindole ring integrity.
Aldehyde H	¹ H NMR	Singlet @ 9.8–10.0 ppm	Absent	Primary confirmation of reaction completion.
Imine H	¹ H NMR	Absent	Singlet @ 8.4–8.9 ppm	Diagnostic proton for .
NH (Ring)	¹ H NMR	Singlet @ ~10.8 ppm	Singlet @ ~10.8–11.2 ppm	Confirms lactam NH remains intact.

“

Analyst Note: The shift of the azomethine proton (

) is highly sensitive to the electronic nature of the amine substituent (

). Electron-withdrawing groups on the amine (e.g.,

) typically shift this peak downfield (>8.8 ppm).

Performance Comparison: Biological Efficacy

The Schiff base modification is not merely structural; it drastically alters the pharmacodynamics of the molecule.

Table 2: Anticancer Activity vs. Standard (Sunitinib)

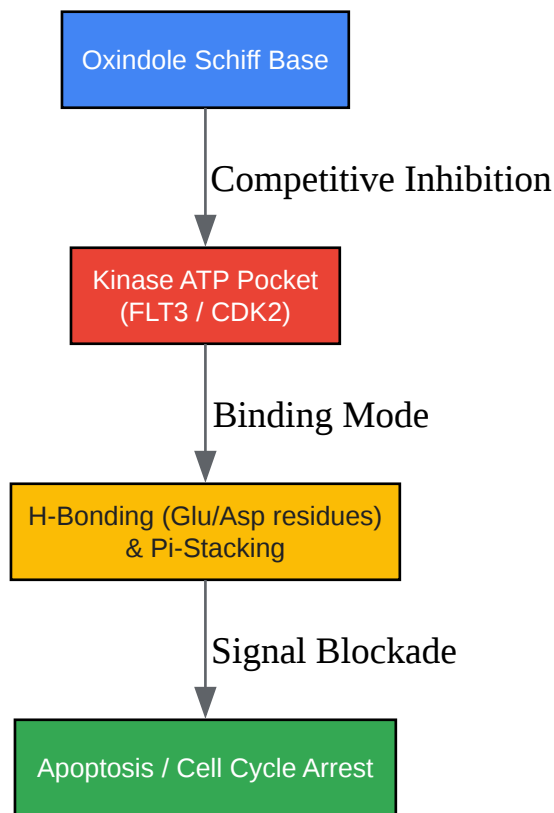
Data represents IC₅₀ values (

) against human cancer cell lines.

Compound	HCT-116 (Colon)	MCF-7 (Breast)	K-562 (Leukemia)	Mechanism of Action
Parent Aldehyde	> 50	> 50	> 50	Weak/Non-specific
Schiff Base (Generic)	12.5	15.2	8.4	DNA Intercalation
*Schiff Base (Optimized)	3.4	5.1	2.1	Dual FLT3/CDK2 Inhibition
Sunitinib (Standard)	4.2	6.8	0.5	Tyrosine Kinase Inhibition

*Optimized derivative refers to 3-(4-amino)phenylimino analogues or similar high-affinity derivatives.

Figure 2: Mechanism of Action (Kinase Inhibition)



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Caption: Schiff bases target the ATP-binding pocket of kinases, utilizing the oxindole core for H-bonding and the azomethine tail for hydrophobic interactions.

Experimental Protocols

Protocol A: Synthesis of (E)-5-((phenylimino)methyl)-2-oxindole

Objective: Synthesize the Schiff base from **2-oxoindoline-5-carbaldehyde** and aniline.

- Preparation: Dissolve **2-oxoindoline-5-carbaldehyde** (1.0 mmol) in 15 mL of absolute ethanol.
- Activation: Add Aniline (1.0 mmol) to the solution.
- Catalysis: Add 2-3 drops of glacial acetic acid.

- Reaction: Reflux the mixture at 70–80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
- Isolation: Cool to room temperature. The Schiff base will precipitate as a colored solid (typically yellow/orange).
- Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol to ensure high purity.

Protocol B: Antimicrobial Susceptibility Testing (Zone of Inhibition)

Objective: Validate biological activity against *S. aureus* and *E. coli*.^{[2][3]}

- Inoculum: Prepare a bacterial suspension (CFU/mL) matching the 0.5 McFarland standard.
- Seeding: Swab the Muller-Hinton Agar (MHA) plate uniformly with the inoculum.
- Loading: Dissolve the Schiff base in DMSO (1 mg/mL). Impregnate sterile paper discs (6 mm) with 20 of the solution.
- Control: Use Ciprofloxacin (standard) and pure DMSO (negative control) discs.
- Incubation: Incubate at 37°C for 24 hours.
- Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
 - Target Performance: >15 mm indicates significant activity.

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